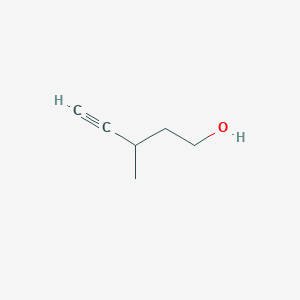

3-Methylpent-4-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55930-35-3 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

3-methylpent-4-yn-1-ol |

InChI |

InChI=1S/C6H10O/c1-3-6(2)4-5-7/h1,6-7H,4-5H2,2H3 |

InChI Key |

RRURBGUJFHZKAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)C#C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylpent-4-yn-1-ol, including its chemical identity, physical properties, and a comparative analysis with its more extensively studied structural isomer, 3-methyl-1-penten-4-yn-3-ol. Due to the limited publicly available data on this compound, this guide leverages information on its isomer to provide insights into its potential synthesis and reactivity.

Chemical Identity and Properties

IUPAC Name: this compound[1] CAS Number: 55930-35-3[1]

Molecular Formula: C6H10O[1] Molecular Weight: 98.14 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Exact Mass | 98.0732 g/mol | PubChem[1] |

| Monoisotopic Mass | 98.0732 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Complexity | 77.4 | PubChem[1] |

Comparative Properties of a Structural Isomer

Significant confusion can arise between this compound and its structural isomer, 3-methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). The latter is more extensively documented in chemical literature and databases. Understanding the properties of this isomer can provide valuable context for researchers working with related compounds.

| Property | This compound | 3-methyl-1-penten-4-yn-3-ol | Source |

| CAS Number | 55930-35-3 | 3230-69-1 | PubChem[1], Sigma-Aldrich[2] |

| IUPAC Name | This compound | 3-methylpent-1-en-4-yn-3-ol | PubChem[1], Benchchem[3] |

| Molecular Weight | 98.14 g/mol | 96.13 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Boiling Point | Not available | 63-65 °C/100 mmHg | Sigma-Aldrich[2] |

| Density | Not available | 0.89 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index | Not available | n20/D 1.446 | Sigma-Aldrich[2] |

Synthesis and Experimental Protocols

Synthesis of 3-methyl-1-penten-4-yn-3-ol

The industrial synthesis proceeds via the formation of calcium acetylide, which then acts as a nucleophile.[3]

Experimental Protocol:

-

In a reaction vessel, add liquid ammonia and cool to below -40°C.

-

Add metallic calcium while simultaneously bubbling acetylene gas through the stirred solution to form calcium acetylide.

-

Cool the reaction mixture to -60°C.

-

Add methyl vinyl ketone while continuing to bubble acetylene at a moderate rate, maintaining the temperature at -55°C for 25 minutes.

-

Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

-

Add equal amounts of diethyl ether and water, followed by a 50% aqueous solution of acetic acid until the mixture is neutral, keeping the temperature below 15°C.

-

Allow the mixture to separate into aqueous and organic layers.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with an aqueous solution of sodium bicarbonate, and dry over anhydrous magnesium sulfate.

-

Distill the solution to recover the diethyl ether and isolate the product.

The reported yield of 3-methyl-1-penten-4-yn-3-ol (referred to as iso-C6 alcohol) is 71% based on methyl vinyl ketone.[4]

Caption: Synthesis of 3-methyl-1-penten-4-yn-3-ol.

Chemical Reactivity and Potential Reactions

The reactivity of this compound has not been extensively described. However, insights can be drawn from the known reactions of 3-methyl-1-penten-4-yn-3-ol, which features an alkene, an alkyne, and a tertiary alcohol.[3] This multifunctional structure allows for a variety of selective transformations.

Allylic Rearrangement

Under acidic conditions, 3-methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement to form an isomeric mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[3][4] This reaction is significant as the cis-isomer is a key intermediate in the synthesis of Vitamin A.[5]

Experimental Protocol for Rearrangement:

-

Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a solvent such as chloroform or isopropyl ether with stirring.

-

Add 300 mL of dilute sulfuric acid (21.5%).

-

Heat the reaction at 55°C for 2 hours.[4]

-

After cooling, the mixture separates into two layers, allowing for the isolation of the product.

The yield of the rearranged product (C6 alcohol) is reported to be 86.6%.[4]

Caption: Acid-catalyzed allylic rearrangement.

Biological Activity and Drug Development Potential

There is currently no available information in the searched resources regarding the biological activity or signaling pathways associated with this compound. Its structural isomer, (Z)-3-Methylpent-2-en-4-yn-1-ol, is utilized in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[6] This suggests that compounds with this carbon skeleton may be of interest in the development of novel therapeutic agents.

Proposed Workflow for Biological Screening

For researchers interested in exploring the biological potential of this compound, a general workflow for initial screening is proposed below.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a chemical entity with limited available research data. Its structural isomer, 3-methyl-1-penten-4-yn-3-ol, is a well-characterized compound with established synthetic routes and known reactivity, particularly its role in the synthesis of Vitamin A precursors. For scientists and researchers, the study of this compound presents an opportunity to explore a lesser-known area of chemical space. Future research could focus on developing efficient synthetic pathways, characterizing its reactivity, and screening for potential biological activities, drawing parallels from its more studied isomers.

References

- 1. This compound | C6H10O | CID 14195541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-甲基-1-戊烯-4-炔-3-醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]

- 4. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 [chemicalbook.com]

Physical properties of 3-Methylpent-4-yn-1-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 3-Methylpent-4-yn-1-ol, specifically its boiling point and density. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data and information on a structurally related isomer for comparative purposes. Furthermore, it outlines standard experimental protocols for the determination of these fundamental physical constants.

Physicochemical Data for this compound

Extensive searches of chemical databases, including PubChem, have revealed a lack of experimentally determined data for the boiling point and density of this compound (CAS Number: 55930-35-3)[1]. However, computational models provide estimated values for these properties.

Table 1: Computed Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | PubChem[1] |

| Molecular Weight | 98.14 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Exact Mass | 98.073164938 Da | PubChem[1] |

It is critical to note that these are predicted values and should be used with the understanding that they have not been experimentally verified.

Comparative Data: 3-Methyl-1-penten-4-yn-3-ol

For the purpose of comparison, experimental data for the structural isomer, 3-Methyl-1-penten-4-yn-3-ol (CAS Number: 3230-69-1), is available and presented below. It is imperative to recognize that while structurally similar, the physical properties of isomers can differ significantly.

Table 2: Experimental Physical Properties of 3-Methyl-1-penten-4-yn-3-ol

| Property | Value | Source |

| Boiling Point | 63-65 °C at 100 mmHg | Sigma-Aldrich, ChemBK[2] |

| Density | 0.89 g/mL at 25 °C | Sigma-Aldrich, Benchchem[3] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.[4][5][6]

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an aluminum block.[4][5] The heating should be slow and uniform.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Determination of Density

The density of a liquid can be determined by accurately measuring its mass and volume.

Methodology:

-

Mass Measurement: An empty, dry beaker or pycnometer (a specialized flask for measuring density) is weighed on an analytical balance.

-

Volume Measurement: A precise volume of the liquid is transferred into the pre-weighed container using a calibrated pipette or burette to ensure accuracy.

-

Final Mass Measurement: The container with the liquid is weighed again.

-

Density Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its volume.

Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

Caption: General experimental workflow for determining the boiling point and density of a liquid.

References

- 1. This compound | C6H10O | CID 14195541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Video: Boiling Points - Concept [jove.com]

An In-depth Technical Guide to the Synthesis of 3-Methylpent-4-yn-1-ol and Related Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: Synthesis of 3-Methylpent-4-yn-1-ol from Methyl Vinyl Ketone and Acetylene

Executive Summary

This technical guide addresses the synthesis of this compound from methyl vinyl ketone and acetylene. It is important to note that the direct reaction of methyl vinyl ketone with an acetylide does not yield the target molecule, this compound. Instead, the nucleophilic addition of the acetylide to the carbonyl group of methyl vinyl ketone leads to the formation of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol . This intermediate is a valuable precursor and can undergo an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol . This guide provides a detailed examination of these established reaction pathways, including experimental protocols and quantitative data. Furthermore, a plausible alternative synthetic route to the originally requested molecule, this compound, is proposed and detailed.

Reaction of Methyl Vinyl Ketone with Acetylene: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

The reaction between methyl vinyl ketone and acetylene, in the presence of a strong base, proceeds via a nucleophilic addition mechanism. The acetylide anion, formed by the deprotonation of acetylene, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of methyl vinyl ketone. This 1,2-addition results in the formation of the tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol. An industrial method for this synthesis involves the use of metallic calcium in liquid ammonia to generate calcium acetylide[1][2].

Signaling Pathway

Caption: Reaction pathway for the synthesis of 3-Methyl-1-penten-4-yn-3-ol.

Experimental Protocol: Calcium-Mediated Synthesis[1]

-

Reactor Setup: A reaction vessel equipped with a stirrer, cooling system, and gas inlet is charged with liquid ammonia at a temperature below -40°C.

-

Formation of Calcium Acetylide: Metallic calcium is added to the liquid ammonia, followed by the simultaneous introduction of acetylene gas while stirring. This leads to the formation of a dispersion of calcium acetylide in the liquid ammonia solvent.

-

Addition of Methyl Vinyl Ketone: The reaction mixture is cooled to -60°C. Methyl vinyl ketone is then added at a controlled rate while continuing to bubble acetylene through the mixture. The reaction temperature is maintained at approximately -55°C for 25 minutes.

-

Ammonia Evaporation: The temperature is gradually raised to -5°C over 90 minutes to evaporate the ammonia.

-

Workup:

-

Equal volumes of diethyl ether and water are added to the reaction residue.

-

A 50% aqueous solution of acetic acid is then added until the mixture is neutral, ensuring the temperature is kept below 15°C.

-

The mixture is allowed to separate into aqueous and organic layers.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with an aqueous solution of sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed.

-

-

Purification: The crude product is purified by distillation to yield 3-methyl-1-penten-4-yn-3-ol.

Data Presentation

| Parameter | Value | Reference |

| Yield | 71% (based on methyl vinyl ketone) | [1] |

| Reaction Temperature | -60°C to -55°C | [1] |

| Solvent | Liquid Ammonia, Diethyl Ether | [1] |

| Reagents | Calcium, Acetylene, Methyl Vinyl Ketone | [1] |

| Workup | Acetic acid neutralization, ether extraction | [1] |

Allylic Rearrangement to 3-Methyl-2-penten-4-yn-1-ol

The tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, can undergo an acid-catalyzed allylic rearrangement to form a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. This reaction is typically catalyzed by sulfuric acid[1].

Signaling Pathway

Caption: Mechanism of the acid-catalyzed allylic rearrangement.

Experimental Protocol[1]

-

Reaction Setup: 115 g of 3-methyl-1-penten-4-yn-3-ol is dissolved in 250 ml of a solvent such as chloroform or isopropyl ether in a reaction vessel with stirring.

-

Acid Addition: 300 mL of dilute sulfuric acid (21.5%) is added to the solution.

-

Reaction Conditions: The reaction is carried out at a temperature of 55°C for 2 hours.

-

Workup:

-

The reaction mixture is cooled and allowed to separate into layers.

-

The organic layer is washed twice with a 10% aqueous solution of sodium bicarbonate (100 mL each time).

-

The organic layer is then dried over anhydrous magnesium sulfate.

-

-

Purification: The solvent is recovered, and the resulting product is purified by distillation.

Data Presentation

| Parameter | Value | Reference |

| Yield | 86.6% (based on 3-methyl-1-penten-4-yn-3-ol) | [1] |

| Product Ratio | 85.1% cis isomer ((Z)-3-methyl-2-penten-4-yn-1-ol) | [1] |

| Catalyst | 21.5% Sulfuric Acid | [1] |

| Reaction Temperature | 55°C | [1] |

| Reaction Time | 2 hours | [1] |

Proposed Synthesis of this compound

As the direct reaction of methyl vinyl ketone and acetylene does not yield this compound, an alternative synthetic strategy is proposed. A plausible route involves the nucleophilic ring-opening of an epoxide with an acetylide. Specifically, the reaction of lithium acetylide with 2-methyloxirane (propylene oxide) would be expected to yield the target molecule. The acetylide will preferentially attack the less sterically hindered carbon of the epoxide, leading to the desired primary alcohol.

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis of this compound.

Proposed Experimental Protocol

-

Formation of Lithium Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve acetylene in anhydrous THF at a low temperature (e.g., -78°C). To this solution, add a stoichiometric amount of n-butyllithium dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of lithium acetylide.

-

Epoxide Addition: To the freshly prepared lithium acetylide solution, add 2-methyloxirane dropwise at -78°C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Conclusion

The synthesis of this compound from methyl vinyl ketone and acetylene is not a direct conversion. The primary product of this reaction is 3-methyl-1-penten-4-yn-3-ol, which can be subsequently rearranged to 3-methyl-2-penten-4-yn-1-ol. This guide has provided detailed protocols for these established industrial processes. For the synthesis of the specific target molecule, this compound, a plausible alternative route via the ring-opening of 2-methyloxirane with lithium acetylide has been proposed. This alternative pathway offers a direct and regioselective approach to the desired primary alcohol. Further experimental validation of this proposed route is recommended for researchers interested in the specific synthesis of this compound.

References

An In-depth Technical Guide on the Key Functional Groups and Reactivity of 3-Methylpent-4-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Methylpent-4-yn-1-ol, a bifunctional molecule with significant potential in organic synthesis and drug discovery. The presence of both a primary alcohol and a terminal alkyne functional group within its structure allows for a diverse range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Core Functional Groups and Their Electronic Properties

This compound (C6H10O) possesses two key functional groups that dictate its chemical behavior: a primary alcohol (-CH₂OH) and a terminal alkyne (-C≡CH).[1] The spatial arrangement of these groups, separated by a chiral center at the C3 position, allows for selective reactions at either site.

-

Primary Alcohol: The hydroxyl (-OH) group is attached to a primary carbon, rendering it susceptible to oxidation and nucleophilic substitution reactions. The oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

-

Terminal Alkyne: The carbon-carbon triple bond is an electron-rich region, making it prone to electrophilic addition reactions.[2][3] The terminal hydrogen atom attached to the sp-hybridized carbon is notably acidic (pKa ≈ 25) and can be removed by a strong base to form a potent carbon nucleophile, an acetylide anion.[2][4]

Reactivity and Synthetic Utility

The dual functionality of this compound opens up numerous avenues for synthetic transformations. The reactivity of each functional group can be addressed selectively by choosing appropriate reagents and reaction conditions.

The terminal alkyne is arguably the most versatile handle on the molecule, allowing for carbon-carbon bond formation and functional group interconversion.

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| Deprotonation / Acetylide Formation | Strong bases (e.g., NaNH₂, n-BuLi, Grignard reagents) in an appropriate solvent (e.g., liquid NH₃, THF, ether).[4][5] | Alkynylide (acetylide) anion | The resulting acetylide is a powerful nucleophile.[4][5] |

| Alkylation / Acylation | Alkyl halides (R-X) or acyl halides (RCOX) following acetylide formation. | Internal alkyne (R-C≡C-) or ynone (RCO-C≡C-) | The reaction with alkyl halides is typically an SN2 process, favoring primary and secondary halides.[4] |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl ketone | Follows Markovnikov's rule, leading to the formation of a ketone at the C4 position.[5] |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. BH₃ or (Sia)₂BH 2. H₂O₂, NaOH | Aldehyde | Results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde at the terminal carbon.[5] |

| Reduction | H₂, Pd/C or Pt | Alkane | Complete reduction of the triple bond to an alkane.[2] |

| H₂, Lindlar's catalyst | cis-Alkene | Stereoselective reduction to a cis-alkene.[2] | |

| Halogenation | Br₂ or Cl₂ (1 or 2 equivalents) | Dihaloalkene or tetrahaloalkane | Electrophilic addition across the triple bond.[2] |

| Oxidative Cleavage | 1. O₃ or KMnO₄ 2. H₂O | Carboxylic acid and CO₂ | Cleavage of the triple bond to yield a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon.[6] |

The primary alcohol functional group offers a complementary set of reactions, primarily involving oxidation and substitution.

| Reaction Type | Reagents and Conditions | Product(s) | Notes |

| Oxidation to Aldehyde | PCC, DMP, or Swern oxidation (e.g., (COCl)₂, DMSO, Et₃N) in CH₂Cl₂. | Aldehyde | Mild oxidation conditions are required to stop at the aldehyde stage.[7][8][9] |

| Oxidation to Carboxylic Acid | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇/H₂SO₄, Jones reagent).[7] | Carboxylic acid | Harsher conditions lead to the fully oxidized carboxylic acid.[7][8][9] |

| Conversion to Alkyl Halide | SOCl₂, PBr₃, or HCl/ZnCl₂.[10] | Alkyl chloride or bromide | Substitution reaction converting the hydroxyl group into a good leaving group. |

| Esterification | Carboxylic acid with an acid catalyst, or an acyl halide/anhydride with a base (e.g., pyridine). | Ester | Formation of an ester linkage. |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄ with heat.[7][8][9] | Alkene | Elimination reaction to form an alkene. This reaction may be complex due to the presence of the alkyne. |

Experimental Protocols

Detailed experimental procedures for reactions involving terminal alkynes and primary alcohols are well-established in the literature. The following represents a generalized protocol for a common transformation of this compound.

This procedure outlines the deprotonation of the terminal alkyne followed by quenching with an electrophile to form a new carbon-carbon bond.

Caption: A representative experimental workflow for the alkylation of this compound.

Logical Relationships in Reactivity

The interplay between the two functional groups allows for sequential or chemoselective reactions, which is a key aspect of its utility in multi-step synthesis.

Caption: Key functional groups of this compound and their primary reaction pathways.

This guide highlights the fundamental reactivity of this compound, providing a foundation for its application in the synthesis of novel chemical entities. The ability to selectively manipulate the alcohol and alkyne functionalities makes it a valuable tool for medicinal chemists and researchers in the field of drug development.

References

- 1. This compound | C6H10O | CID 14195541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. learnbin.net [learnbin.net]

- 4. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. savemyexams.com [savemyexams.com]

- 8. 14.5 Reactions of Alcohols | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Methylpent-4-yn-1-ol and its Isomers

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Methylpent-4-yn-1-ol and its closely related and commercially significant isomers. The information is tailored for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Nomenclature

The C6 acetylenic alcohol, this compound, is part of a family of structurally related isomers. While information specifically on the discovery and history of this compound is limited in publicly available literature, extensive research exists for its isomers, which are crucial intermediates in various industrial syntheses, most notably in the production of Vitamin A. This guide will cover this compound and its more extensively studied isomers: 3-Methyl-1-penten-4-yn-3-ol and (Z)-3-Methylpent-2-en-4-yn-1-ol.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound and its related isomers based on available data.

Table 1: Properties of this compound [1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55930-35-3 |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| InChIKey | RRURBGUJFHZKAL-UHFFFAOYSA-N |

| SMILES | CC(CCO)C#C |

Table 2: Properties of 3-Methyl-1-penten-4-yn-3-ol [2][3][4]

| Property | Value |

| IUPAC Name | 3-methylpent-1-en-4-yn-3-ol |

| Synonyms | Ethynyl methyl vinyl carbinol |

| CAS Number | 3230-69-1 |

| Molecular Formula | C6H8O |

| Molecular Weight | 96.13 g/mol |

| Density | 0.89 g/mL at 25 °C |

| Boiling Point | 63-65 °C/100 mmHg |

| Refractive Index | n20/D 1.446 |

| InChIKey | VBATUBQIYXCZPA-UHFFFAOYSA-N |

| SMILES | CC(O)(C=C)C#C |

Table 3: Properties of (Z)- and (E)-3-Methyl-2-penten-4-yn-1-ol [5]

| Isomer | Boiling Point | Refractive Index (20°C) |

| cis (Z) | 65°C (1.253 kPa) | 1.4820 |

| trans (E) | 73°C (1.253 kPa) | 1.4934 |

Synthesis and Reactions

The primary focus of synthetic research in this family of compounds has been on 3-methyl-1-penten-4-yn-3-ol (iso-C6 alcohol) and its subsequent rearrangement.

A key industrial method for synthesizing 3-methyl-1-penten-4-yn-3-ol involves the nucleophilic addition of acetylene to methyl vinyl ketone, mediated by calcium in liquid ammonia.[3]

Experimental Protocol:

-

Formation of Calcium Acetylide: Liquid ammonia is added to a reaction vessel and cooled to below -40°C. Metallic calcium is introduced while acetylene gas is bubbled through the stirred solution, forming calcium acetylide.[5]

-

Nucleophilic Addition: The reaction mixture is further cooled to -60°C. Methyl vinyl ketone is then added while maintaining a moderate stream of acetylene. The temperature is controlled at -55°C for 25 minutes.[5]

-

Work-up: The temperature is raised to -5°C over 90 minutes to evaporate the ammonia. Diethyl ether and water are added, followed by a 50% aqueous solution of acetic acid to neutralize the mixture, keeping the temperature below 15°C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, and the solvent is removed. The product is then purified by distillation. The reported yield is approximately 71% based on methyl vinyl ketone.[5]

Caption: Synthesis of 3-Methyl-1-penten-4-yn-3-ol.

3-Methyl-1-penten-4-yn-3-ol undergoes an acid-catalyzed allylic rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[5] The (Z)-isomer is a crucial intermediate in the synthesis of Vitamin A.[5][6]

Experimental Protocol:

-

Reaction Setup: 115 g of 3-methyl-1-penten-4-yn-3-ol is dissolved in 250 ml of a solvent such as chloroform or isopropyl ether.[5]

-

Acid Catalysis: 300 mL of a 21.5% dilute sulfuric acid solution is added to the stirred solution.[5]

-

Reaction Conditions: The reaction is carried out at 55°C for 2 hours.[5]

-

Work-up and Purification: The organic layer is separated, washed, and the product is purified by distillation. The yield of the C6 alcohol is reported to be 86.6% based on the starting iso-C6 alcohol, with the cis isomer content being 85.1%.[5]

Caption: Acid-catalyzed allylic rearrangement.

Applications

The primary application of this family of compounds lies in their role as precursors in complex organic syntheses.

-

(Z)-3-Methylpent-2-en-4-yn-1-ol is a key building block in the industrial synthesis of Vitamin A .[5][6]

-

It is also used as a reagent in the synthesis of prolycopene and antifungal agents like Leucosceptroids A and B .[7]

-

The multifunctional nature of 3-methyl-1-penten-4-yn-3-ol, with its alkene, alkyne, and tertiary alcohol groups, makes it a versatile precursor for creating more complex molecules.[3]

-

It has been explored in the synthesis of cytotoxic compounds, indicating its potential in the development of new therapeutic agents.[3]

Historical Context and Discovery

Conclusion

This compound and its isomers represent a significant class of compounds in organic synthesis. While the parent compound itself is not as extensively studied, its isomers are of high industrial importance, particularly in the pharmaceutical and nutraceutical industries. The synthetic pathways and reactions detailed in this guide highlight the versatility of these molecules and their central role as intermediates in the production of valuable end-products. Further research into the specific properties and applications of this compound could reveal new opportunities for this compound.

References

- 1. This compound | C6H10O | CID 14195541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-1-penten-4-yn-3-ol 98 3230-69-1 [sigmaaldrich.com]

- 3. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 [chemicalbook.com]

Molecular formula and weight of 3-Methylpent-4-yn-1-ol

This technical guide provides comprehensive information on the molecular properties of 3-Methylpent-4-yn-1-ol, targeted at researchers, scientists, and professionals in drug development.

Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 55930-35-3[1] |

| SMILES | CC(CCO)C#C[1] |

| InChI Key | RRURBGUJFHZKAL-UHFFFAOYSA-N[1] |

It is important to distinguish this compound from its isomers, such as 3-methylpent-2-en-4-yn-1-ol and 3-methyl-1-penten-4-yn-3-ol, which have the molecular formula C₆H₈O and a molecular weight of approximately 96.13 g/mol [2][3][4].

Conceptual Synthetic Protocol

Step 1: Grignard Reagent Formation

-

Objective: To prepare the propargyl Grignard reagent.

-

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether is added to cover the magnesium. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

Step 2: Reaction with 3-Methyloxetane and Workup

-

Objective: To perform the nucleophilic attack of the Grignard reagent on 3-methyloxetane to form the desired alcohol.

-

Procedure: The prepared Grignard reagent is cooled in an ice bath. A solution of 3-methyloxetane in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, this compound. Purification can be achieved by distillation or column chromatography.

Visualizations

Below is a diagram illustrating the conceptual synthetic workflow for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

References

Navigating the Synthesis and Procurement of 3-Methylpent-4-yn-1-ol: A Technical Guide

For researchers, scientists, and professionals in drug development, the sourcing of specific chiral building blocks is a critical step in the synthesis of complex molecular targets. This guide provides an in-depth overview of the commercial availability, synthesis, and applications of the chiral alcohol 3-Methylpent-4-yn-1-ol (CAS: 55930-35-3), a valuable precursor in the synthesis of various natural products.

This technical document outlines the known suppliers of this compound, details a key synthetic protocol for its preparation, and discusses its role as a strategic intermediate in the total synthesis of biologically active molecules. The information is presented to facilitate its practical application in a laboratory setting.

Commercial Availability and Supplier Information

Procuring this compound can be challenging due to its specialized nature as a chiral intermediate. While not always readily available as a stock item, several chemical suppliers list it in their catalogs, suggesting it may be available through custom synthesis or on a made-to-order basis. Researchers are advised to inquire directly with these vendors for current availability, pricing, and purity specifications.

| Supplier | CAS Number | Compound Name | Notes |

| Sigma-Aldrich | 55930-35-3 | This compound | Listed in catalog; direct purchase information may require inquiry. |

| PubChem | 55930-35-3 | This compound | Provides chemical data and links to potential suppliers. |

Note: The isomeric impurity profile is a critical consideration when sourcing this compound. Due to synthetic routes, it is often confused with its isomers, such as 3-Methyl-1-penten-4-yn-3-ol (CAS: 3230-69-1). Careful verification of the CAS number and analytical data from the supplier is essential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety assessments.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(CCO)C#C |

| InChI | InChI=1S/C6H10O/c1-3-6(2)4-5-7/h1,6-7H,4-5H2,2H3 |

| InChIKey | RRURBGUJFHZKAL-UHFFFAOYSA-N |

Synthesis of (S)-3-Methylpent-4-yn-1-ol: An Experimental Protocol

The enantiomerically pure form, (S)-3-Methylpent-4-yn-1-ol, is a valuable chiral building block. Its synthesis has been reported in the context of natural product total synthesis. The following protocol is adapted from documented academic research.

Synthesis via Desilylation of a Protected Precursor

This method involves the removal of a silyl protecting group from a precursor alcohol to yield the target compound.

Reaction: (S)-1-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-yn-1-ol → (S)-3-Methylpent-4-yn-1-ol

Reagents and Materials:

-

(S)-1-((tert-butyldimethylsilyl)oxy)-3-methylpent-4-yn-1-ol (precursor)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Silica gel

-

Ether/Pentane (1:1) solvent system

Procedure:

-

Dissolve the silyl-protected alcohol precursor in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the 1 M solution of TBAF in THF dropwise to the reaction mixture with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using an ether/pentane solvent system to afford the pure (S)-3-Methylpent-4-yn-1-ol.

Caption: Synthetic workflow for (S)-3-Methylpent-4-yn-1-ol.

Applications in Drug Development and Natural Product Synthesis

The primary application of (S)-3-Methylpent-4-yn-1-ol in the field of drug development is its use as a chiral building block in the total synthesis of complex natural products. Its defined stereochemistry is crucial for constructing specific stereocenters in the target molecule, which in turn is often essential for its biological activity.

Role as a Chiral Precursor

Academic literature indicates that (S)-3-Methylpent-4-yn-1-ol has been utilized as a key intermediate in the synthesis of marine natural products. These natural products often exhibit potent biological activities, such as cytotoxic or antimicrobial properties, making them attractive targets for pharmaceutical research and development. The incorporation of this specific chiral fragment allows for the precise construction of the carbon skeleton with the correct stereochemical configuration.

Caption: Role as a precursor in natural product synthesis.

This technical guide provides a foundational understanding of the procurement, synthesis, and application of this compound for professionals in the chemical and pharmaceutical sciences. Further investigation into the cited academic literature is recommended for more detailed experimental conditions and a deeper understanding of its utility in specific synthetic contexts.

Methodological & Application

Application Notes and Protocols: The Role of (2Z)-3-Methylpent-2-en-4-yn-1-ol in Vitamin A Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Vitamin A (Retinol) utilizing (2Z)-3-methylpent-2-en-4-yn-1-ol, a key C6 building block. This specific pathway, a modification of the Isler synthesis, offers a robust method for constructing the full C20 carbon skeleton of Vitamin A. The following sections detail the experimental protocols, quantitative data, and logical workflows for this synthetic route. It is important to note that while the initial query specified 3-Methylpent-4-yn-1-ol, the relevant and industrially significant intermediate is its isomer, (2Z)-3-methylpent-2-en-4-yn-1-ol.

Synthesis Pathway Overview

The synthesis of Vitamin A via the (2Z)-3-methylpent-2-en-4-yn-1-ol intermediate can be conceptually divided into three main stages:

-

Stage 1: Preparation of the C6 Building Block. Synthesis of 3-methyl-1-penten-4-yn-3-ol from methyl vinyl ketone and acetylene, followed by an acid-catalyzed allylic rearrangement to yield a mixture of (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol. The desired (Z)-isomer is then isolated.

-

Stage 2: Construction of the C20 Skeleton. A Grignard reaction is employed to couple the (Z)-C6 building block with a C14 aldehyde (β-C14-aldehyde), forming a diol with the complete Vitamin A carbon framework.

-

Stage 3: Final Modifications to Yield All-trans-Retinyl Acetate. This stage involves a series of reactions including a partial hydrogenation of the triple bond, selective acetylation of the primary alcohol, and a final dehydration and isomerization to yield the stable, all-trans form of retinyl acetate.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of (2Z)-3-Methylpent-2-en-4-yn-1-ol

This stage involves a two-step process starting from methyl vinyl ketone.

Step 1: Synthesis of 3-Methyl-1-penten-4-yn-3-ol

-

Reaction: The synthesis is achieved through the nucleophilic addition of calcium acetylide to methyl vinyl ketone in liquid ammonia.[1][2]

-

Protocol:

-

To a reaction vessel, add liquid ammonia and cool to below -40°C.

-

Add metallic calcium while simultaneously bubbling acetylene gas through the solution with stirring to form calcium acetylide.

-

Cool the reaction mixture to -60°C.

-

Slowly add methyl vinyl ketone while maintaining a moderate flow of acetylene. Control the reaction temperature at -55°C for 25 minutes.

-

Raise the temperature to -5°C over 90 minutes to evaporate the ammonia.

-

Add equal volumes of diethyl ether and water, followed by a 50% aqueous acetic acid solution until the mixture is neutral, keeping the temperature below 15°C.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with aqueous sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Distill the product after recovering the diethyl ether.

-

Step 2: Acid-Catalyzed Rearrangement to (Z/E)-3-Methylpent-2-en-4-yn-1-ol

-

Reaction: 3-Methyl-1-penten-4-yn-3-ol undergoes an allylic rearrangement in the presence of a dilute acid to form a mixture of the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol.[2]

-

Protocol:

-

Dissolve 115 g of 3-methyl-1-penten-4-yn-3-ol in 250 ml of a suitable solvent (e.g., chloroform or isopropyl ether).

-

With stirring, add 300 mL of 21.5% dilute sulfuric acid.

-

Heat the reaction mixture to 55°C and maintain for 2 hours.

-

Cool the mixture and allow the layers to separate.

-

The (Z)-isomer can be separated from the (E)-isomer by fractional distillation.[3]

-

Stage 2: Grignard Reaction for C20 Skeleton Formation

-

Reaction: The dianion of (2Z)-3-methylpent-2-en-4-yn-1-ol is formed and then coupled with β-C14-aldehyde to yield the C20 diol.

-

Protocol:

-

Prepare the Grignard reagent by reacting (2Z)-3-methylpent-2-en-4-yn-1-ol with two equivalents of a suitable Grignard reagent (e.g., ethylmagnesium bromide) in an ethereal solvent.

-

To this solution, add the β-C14-aldehyde.

-

The reaction mixture is then worked up with an aqueous quench to yield the C20 diol.

-

Stage 3: Final Conversion to All-trans-Retinyl Acetate

Step 1: Lindlar Reduction

-

Reaction: The triple bond of the C20 diol is selectively reduced to a cis-double bond using a poisoned palladium catalyst (Lindlar's catalyst).[4]

-

Protocol:

-

Dissolve the C20 diol in a suitable solvent.

-

Add Lindlar's catalyst (palladium on calcium carbonate poisoned with lead).

-

Hydrogenate the mixture under a hydrogen atmosphere until one equivalent of hydrogen has been consumed.

-

Filter off the catalyst to obtain the C20 cis-diol.

-

Step 2: Selective Acetylation

-

Reaction: The primary allylic hydroxyl group of the C20 cis-diol is selectively acetylated. A continuous enzymatic process using immobilized lipase has been shown to be highly efficient.[5]

-

Protocol (Enzymatic):

-

A continuous flow reactor with a fixed bed of immobilized lipase (e.g., Chirazyme L2-C2) is used.

-

A solution of the C20 cis-diol in a mixture of acetone and an acylating agent (e.g., vinyl acetate) is passed through the reactor.

-

The product stream contains the mono-acetylated C20 diol.

-

Step 3: Dehydration and Isomerization

-

Reaction: The mono-acetylated C20 diol undergoes dehydration and allylic rearrangement to form the final all-trans-retinyl acetate. This can be achieved with a strong acid at low temperatures.[4]

-

Protocol:

-

Dissolve the mono-acetylated C20 diol in a suitable solvent (e.g., dichloromethane).

-

At a low temperature, add a strong acid such as concentrated hydrogen bromide.

-

After the reaction is complete, neutralize the mixture and purify to obtain all-trans-retinyl acetate.

-

Quantitative Data

| Reaction Step | Product | Yield (%) | Notes |

| Stage 1 | |||

| Methyl vinyl ketone + Acetylene | 3-Methyl-1-penten-4-yn-3-ol | 71 | Based on methyl vinyl ketone.[2] |

| Acid-Catalyzed Rearrangement | (Z/E)-3-Methylpent-2-en-4-yn-1-ol | 86.6 | Based on 3-methyl-1-penten-4-yn-3-ol.[2] The mixture contains approximately 85.1% of the desired (Z)-isomer.[2] |

| Stage 3 | |||

| Selective Acetylation (Enzymatic) | Mono-acetylated C20 Diol | >99 | With >97% selectivity for the primary hydroxyl group.[5] |

| Dehydration and Isomerization | All-trans-Retinyl Acetate | >90 | Using a strong acid at low temperature.[4] |

Signaling Pathways and Logical Relationships

The chemical transformations in this synthesis follow a logical progression of bond-forming and functional group manipulation steps.

References

- 1. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]

- 2. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 3. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]

- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Allylic Rearrangement of 3-Methylpent-4-yn-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the acid-catalyzed allylic rearrangement of 3-Methylpent-4-yn-1-ol. This reaction, a variation of the Meyer-Schuster rearrangement, yields isomeric α,β-unsaturated alcohols, which are valuable intermediates in organic synthesis. The protocols described herein outline the necessary procedures, reagents, and conditions to successfully perform this transformation and characterize the resulting products.

Introduction

The allylic rearrangement is a fundamental transformation in organic chemistry involving the migration of a double bond. In the case of α-acetylenic alcohols, such as this compound, this rearrangement can be catalyzed by acid to produce α,β-unsaturated carbonyl compounds or, as in this specific case, isomeric α,β-unsaturated alcohols.[1][2][3][4] This particular reaction is significant as the products, (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol, are precursors in the synthesis of various complex molecules, including Vitamin A.[5][6] The reaction typically proceeds via a protonated intermediate, followed by a 1,3-shift of the hydroxyl group.[3][4] For tertiary alcohols like this compound, a competing reaction known as the Rupe rearrangement can occur, which leads to the formation of α,β-unsaturated ketones.[3][4][7][8]

Reaction Mechanism and Isomeric Products

The acid-catalyzed allylic rearrangement of this compound proceeds through the Meyer-Schuster rearrangement pathway. The key steps involve the protonation of the hydroxyl group, followed by the formation of an allenylic carbocation intermediate. Subsequent attack by water and tautomerization leads to the final products. However, in this specific rearrangement, isomeric allylic alcohols are the primary products.

The primary isomeric products formed are:

-

(Z)-3-Methylpent-2-en-4-yn-1-ol

-

(E)-3-Methylpent-2-en-4-yn-1-ol

The (Z)-isomer is often the major product due to thermodynamic stability.[9]

Quantitative Data

The ratio of the isomeric products is influenced by reaction conditions such as temperature, catalyst, and solvent. Below is a summary of typical quantitative data reported for this rearrangement.

| Parameter | Value | Catalyst/Conditions | Reference |

| Isomer Ratio (Z:E) | ~ 85:15 | Sulfuric Acid | [9] |

| Yield of (Z)-isomer | 79.8% | Dilute Sulfuric Acid | [10] |

| Yield of Isomeric Mixture | 71% | Dilute Sulfuric Acid | [6] |

| Cis-isomer content with Ionic Liquid Catalyst | 88% | [HNMP]HSO4 | [6] |

Experimental Protocols

4.1. Synthesis of this compound (Starting Material)

A common industrial method for synthesizing the starting material, 3-methyl-1-penten-4-yn-3-ol, involves the calcium-mediated nucleophilic addition of acetylene to methyl vinyl ketone.[5][6]

4.2. Allylic Rearrangement of this compound

This protocol is adapted from established procedures for similar allylic rearrangements.[6][10]

Materials:

-

This compound

-

Isopropyl ether (or chloroform)

-

Sulfuric acid (dilute, e.g., 20-25%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir plate and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 100 g of 3-methyl-1-penten-4-yn-3-ol in 500 mL of isopropyl ether.[10]

-

With stirring, add 20 g of a catalyst containing 96% of the catalyst followed by the addition of dilute sulfuric acid (containing 0.1%) to adjust the pH to 2.0-3.0.[10]

-

Heat the reaction mixture to 34-36°C in a water bath with continuous stirring for 60 minutes.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer.[10]

-

Wash the organic layer twice with 150 mL of saturated sodium bicarbonate solution, followed by a wash with water.[10]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product is a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.

-

Further purification and separation of the isomers can be achieved by fractional distillation.[9]

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sulfuric acid is highly corrosive. Handle with extreme care.

-

Organic solvents are flammable. Avoid open flames.

4.3. Characterization of Products

The isomeric products can be characterized using standard analytical techniques:

-

Gas Chromatography (GC): To determine the ratio of the (Z) and (E) isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the structure of the isomers.

-

Infrared (IR) Spectroscopy: To identify the functional groups present (O-H, C≡C, C=C).

Visualizations

5.1. Reaction Mechanism

References

- 1. researchgate.net [researchgate.net]

- 2. Meyer-Schuster Rearrangement [drugfuture.com]

- 3. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 4. Meyer–Schuster rearrangement - Wikiwand [wikiwand.com]

- 5. 3-Methyl-1-penten-4-yn-3-ol | 3230-69-1 | Benchchem [benchchem.com]

- 6. 3-Methyl-2-penten-4-yn-1-ol: Properties and Production process_Chemicalbook [chemicalbook.com]

- 7. Rupe Rearrgment | PPTX [slideshare.net]

- 8. synarchive.com [synarchive.com]

- 9. EP2225193B1 - Photochemical isomerization of a pent-2-en-4-yn-1-ol - Google Patents [patents.google.com]

- 10. (Z)-3-Methylpent-2-en-4-yn-1-ol | 6153-05-5 [chemicalbook.com]

The Pivotal Role of C6 Alkyne Alcohols in Pharmaceutical Intermediate Synthesis: A Focus on 3-Methylpent-4-yn-1-ol Isomers

Introduction

Alkyne-functionalized small molecules are fundamental building blocks in the synthesis of complex pharmaceutical intermediates. Among these, C6 acetylenic alcohols, such as isomers of 3-methylpent-4-yn-1-ol, serve as versatile precursors for a range of bioactive compounds. Their unique structural features, including a terminal alkyne, a hydroxyl group, and a methyl-substituted carbon backbone, allow for a variety of chemical transformations, making them valuable in the construction of intricate molecular architectures. This application note details the use of key isomers, namely (Z)-3-Methylpent-2-en-4-yn-1-ol and 3-methyl-1-penten-4-yn-3-ol, in the synthesis of important pharmaceutical compounds and provides exemplary experimental protocols for their transformation. While direct pharmaceutical applications of this compound are not extensively documented, its isomers are well-established precursors, and their synthetic pathways are often interconnected.

Application in Pharmaceutical Intermediate Synthesis

The primary application of this compound isomers is in the synthesis of vitamins and other complex natural products. The strategic placement of functional groups allows for selective reactions, including rearrangements, additions, and cyclizations, to build larger molecular frameworks.

Vitamin A Synthesis

A significant industrial application of these C6 building blocks is in the total synthesis of Vitamin A and its derivatives, such as Vitamin A acetate.[1] The synthesis often involves the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol to a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol.[2] This rearranged product, a C6-building block, can then be coupled with a C14-compound to construct the full carbon skeleton of Vitamin A.[3]

Synthesis of Antifungal and Cytotoxic Agents

(Z)-3-Methylpent-2-en-4-yn-1-ol is a documented reagent in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal properties.[4] Furthermore, the core structure of these isomers is found in the synthetic pathways of cytotoxic compounds like pluraflavin A aglycon, highlighting their potential in the development of novel therapeutic agents.[1]

Key Chemical Transformations and Experimental Protocols

The utility of these precursors lies in their reactivity. The following sections detail key experimental protocols for transformations involving isomers of this compound.

Synthesis of (Z)-3-Methylpent-2-en-4-yn-1-ol from 3-Methyl-1-penten-4-yn-3-ol

This protocol describes the acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol.

Experimental Protocol:

-

Reaction Setup: A solution of 100.0 g of 3-methyl-1-penten-4-yn-3-ol is prepared in 500.0 g of isopropyl ether.

-

Catalyst Addition: To this solution, 20.0 g of a catalyst (details of the specific catalyst were not fully disclosed in the source) is added, followed by the addition of dilute sulfuric acid (0.1%) to adjust the pH to 2.0-3.0.[4]

-

Reaction Conditions: The reaction mixture is heated to 34-36°C in a water bath with continuous stirring for 60 minutes.[4]

-

Work-up: Upon completion, the organic layer is separated. The organic layer is then washed twice with 150.0 ml of saturated sodium bicarbonate (NaHCO3) solution, followed by a water wash.[4]

-

Purification: The isopropyl ether is removed under vacuum, and the resulting concentrate is purified by reduced pressure distillation to yield (Z)-3-methylpent-2-en-4-yn-1-ol.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 100.0 g of 3-methyl-1-penten-4-yn-3-ol | [4] |

| Product | 81.1 g of (Z)-3-methylpent-2-en-4-yn-1-ol | [4] |

| Yield | 79.8% | [4] |

| Purity (by GC) | 98.5% | [4] |

Logical Workflow for Precursor Synthesis and Application

The following diagram illustrates the general workflow from the precursor to its application in the synthesis of pharmaceutical intermediates.

Caption: Synthetic pathway from 3-methyl-1-penten-4-yn-3-ol.

Signaling Pathway Context (Hypothetical)

While the provided sources do not detail specific signaling pathways targeted by pharmaceuticals derived from this compound isomers, a hypothetical representation of how a downstream product might interact with a cellular pathway is provided below for illustrative purposes. For instance, if a synthesized cytotoxic agent targets a key kinase in a cancer cell proliferation pathway.

Caption: Inhibition of a kinase cascade by a hypothetical drug.

The isomers of this compound, particularly 3-methyl-1-penten-4-yn-3-ol and (Z)-3-methylpent-2-en-4-yn-1-ol, are valuable C6 building blocks in the synthesis of pharmaceutical intermediates. Their utility is demonstrated in the industrial production of Vitamin A and in the laboratory-scale synthesis of complex, biologically active molecules. The key chemical transformations, such as acid-catalyzed allylic rearrangements, provide access to versatile intermediates that can be further elaborated into a wide range of pharmaceutical compounds. The protocols and data presented herein offer a foundational understanding for researchers and scientists in the field of drug development and organic synthesis.

References

Experimental protocol for the calcium-mediated synthesis of 3-Methylpent-4-yn-1-ol

Application Note: Calcium-Mediated Synthesis of 3-Methylpent-4-yn-1-ol

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, featuring both a secondary alcohol and a terminal alkyne functional group. These functionalities allow for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. This application note details an experimental protocol for the synthesis of this compound via a calcium-mediated C-C bond formation. The described methodology is adapted from established procedures for the synthesis of similar acetylenic alcohols and offers a robust route for laboratory-scale preparation.[1]

The key transformation involves the nucleophilic addition of an acetylide, generated in situ using calcium metal, to an appropriate electrophile. This method highlights the utility of alkaline earth metals in promoting reactions of synthetic importance.

Experimental Protocol

Materials:

-

Calcium metal (turnings or granules)

-

Liquid ammonia

-

Acetylene gas (purified)

-

Propylene oxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, gas inlet tube)

-

Magnetic stirrer and heating mantle

-

Dry ice/acetone condenser

Procedure:

-

Preparation of Calcium Acetylide:

-

A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube is charged with freshly cut calcium metal turnings under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous liquid ammonia is condensed into the flask to dissolve the calcium metal, resulting in a characteristic blue solution.

-

Purified acetylene gas is then bubbled through the solution. The formation of calcium acetylide is indicated by a color change from blue to a grayish-white suspension.[1] An excess of acetylene is typically used to ensure complete conversion.[1]

-

-

Ring-Opening of Propylene Oxide:

-

Once the formation of calcium acetylide is complete, the reaction mixture is cooled.

-

A solution of propylene oxide in anhydrous diethyl ether or THF is added dropwise to the suspension of calcium acetylide at a controlled low temperature.

-

The reaction is stirred for several hours to ensure complete consumption of the epoxide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, the liquid ammonia is carefully allowed to evaporate.

-

The reaction is then cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

-

Data Presentation

The following table summarizes typical data obtained from the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Approximately 63-65 °C / 100 mmHg (lit.) |

| Yield | 60-75% (typical) |

| Purity (by GC) | >98% |

| ¹H NMR (CDCl₃, ppm) | δ 3.8 (m, 2H), 2.5 (m, 1H), 2.1 (s, 1H), 1.7 (m, 2H), 1.1 (d, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 85.1, 70.2, 60.5, 38.4, 30.1, 22.5 |

| IR (thin film, cm⁻¹) | 3300 (broad, O-H), 3290 (≡C-H), 2110 (C≡C) |

Visualizations

Reaction Pathway:

References

Application Notes and Protocols: Catalytic Hydrogenation of 3-Methylpent-4-yn-1-ol and Selectivity Control

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the selective catalytic hydrogenation of 3-methylpent-4-yn-1-ol. The focus is on controlling the reaction to selectively produce the corresponding cis-alkene, (Z)-3-methylpent-4-en-1-ol, a valuable intermediate in organic synthesis. The protocols described herein utilize common catalytic systems that offer high selectivity and yield.

Introduction

The selective hydrogenation of alkynes to alkenes is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Complete reduction to the alkane is often undesired, necessitating precise control over the catalytic process. This compound presents a typical substrate where selective semi-hydrogenation of the terminal alkyne is required without affecting the alcohol functionality. This document outlines two primary methods for achieving high cis-selectivity in this transformation: hydrogenation using a Lindlar catalyst and hydrogenation using a P-2 nickel catalyst.

Data Presentation

The following tables summarize typical quantitative data for the selective hydrogenation of alkynols using catalysts analogous to those described in the protocols. While specific data for this compound is not extensively published, the presented data for similar substrates provides a strong indication of expected outcomes.

Table 1: Selective Hydrogenation of Alkynols with Lindlar-Type Catalysts

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to cis-Alkenol (%) | Reference |

| 3-Hexyn-1-ol | 5% Pd/CaCO₃ (Lindlar) | Methanol | 25 | 1 | 2 | >99 | ~97 | Analogous System |

| 2-Methyl-3-butyn-2-ol | 5% Pd/CaCO₃, Pb(OAc)₂ | Isopropanol | 30 | 1 | 4 | >98 | >95 | Analogous System |

| 3-Methyl-4-penten-1-yn-3-ol | Palladium-lead | Methylene Chloride | 20 | 1 | N/A | Quantitative | High | [1] |

Table 2: Selective Hydrogenation of Alkynes with P-2 Nickel Catalyst

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity to cis-Alkene (%) | Reference |

| 1-Pentyne | P-2 Ni | Ethanol | 25 | 1 | 0.5 | >99 | >99 (to 1-Pentene) | Analogous System |

| Phenylacetylene | P-2 Ni | Ethanol | 25 | 1 | 0.5 | >99 | >99 (to Styrene) | Analogous System |

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar Catalyst

This protocol is adapted from established procedures for the selective hydrogenation of alkynols.[1]

Materials:

-

This compound

-

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as a co-catalyst poison to enhance selectivity)

-

Methanol (or other suitable solvent like ethyl acetate or ethanol)

-

Hydrogen gas (H₂)

-

Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with celite or a syringe filter)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in methanol (20 mL).

-

Catalyst Addition: To this solution, add Lindlar catalyst (100 mg, ~10 wt% of the substrate). If further suppression of over-hydrogenation is needed, a drop of quinoline can be added.

-

Hydrogenation: The flask is connected to the hydrogenation apparatus. The atmosphere is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (typically 1 atm, balloon pressure).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product. The reaction is typically complete when one equivalent of hydrogen has been consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon). The reaction mixture is filtered through a pad of celite to remove the catalyst. The celite pad is washed with a small amount of methanol.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, (Z)-3-methylpent-4-en-1-ol.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst

This protocol describes the in-situ preparation and use of P-2 nickel for the highly stereoselective reduction of alkynes to cis-alkenes.

Materials:

-

This compound

-

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus

-

Two-necked round-bottom flask equipped with a magnetic stir bar and a septum

-

Syringes

Procedure:

-

Catalyst Preparation (in-situ):

-

In a two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (0.25 g, 1.0 mmol) in ethanol (20 mL).

-

In a separate flask, prepare a solution of sodium borohydride (0.04 g, 1.0 mmol) in ethanol (5 mL).

-

While stirring the nickel acetate solution vigorously, add the sodium borohydride solution dropwise via syringe. A black precipitate of P-2 nickel catalyst will form immediately.

-

-

Hydrogenation:

-

To the freshly prepared catalyst suspension, add a solution of this compound (1.0 g, 10.2 mmol) in ethanol (5 mL) via syringe.

-

The reaction flask is then connected to the hydrogenation apparatus, purged with hydrogen, and stirred vigorously under a hydrogen atmosphere (1 atm).

-

-

Monitoring and Work-up:

-

Monitor the reaction by TLC or GC. The reaction is typically rapid.

-

Once the starting material is consumed, the reaction is stopped. The hydrogen atmosphere is replaced with an inert gas.

-

-

Isolation and Purification:

-

The reaction mixture is filtered through celite to remove the nickel catalyst. The filter cake is washed with ethanol.

-

The solvent is removed from the filtrate by rotary evaporation to give the product, (Z)-3-methylpent-4-en-1-ol, with high cis-selectivity. Further purification can be performed by column chromatography if needed.

-

Mandatory Visualizations

Caption: Experimental workflows for the selective hydrogenation of this compound.

Caption: Logical relationships in controlling selectivity for the hydrogenation of this compound.

References

Application of 3-Methylpent-4-yn-1-ol in the Synthesis of Cytotoxic Compounds: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the current landscape regarding the application of 3-Methylpent-4-yn-1-ol as a starting material or intermediate in the synthesis of cytotoxic compounds. A comprehensive review of available scientific literature reveals a notable absence of direct examples of this compound being utilized for this specific purpose. While the molecule possesses reactive functional groups—a terminal alkyne and a primary alcohol—that are valuable in organic synthesis, its direct application in the development of anticancer agents has not been documented in published research. This application note will address the lack of specific data and provide a broader context by discussing the use of similar structural motifs in the synthesis of biologically active molecules.

Current Status of this compound in Cytotoxic Synthesis

A thorough search of chemical and biomedical databases yielded no specific instances of this compound being used as a precursor for the synthesis of compounds with demonstrated cytotoxic activity. The existing literature primarily focuses on the synthesis and chemical properties of this compound and its isomers.

While direct applications are not available, the structural features of this compound, namely the terminal alkyne and primary alcohol, are of significant interest in medicinal chemistry. Terminal alkynes are versatile functional groups that can participate in a variety of powerful coupling reactions, such as the Sonogashira, Glaser, and click reactions (copper-catalyzed azide-alkyne cycloaddition), to construct more complex molecular architectures. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions.

General Synthetic Strategies Involving Alkynols for Bioactive Compounds

Although no specific examples utilize this compound, the broader class of alkynols has been employed in the synthesis of various cytotoxic agents. The following diagram illustrates a generalized workflow for how a hypothetical alkynol could be incorporated into a drug discovery program.

Caption: Generalized workflow for the synthesis and evaluation of cytotoxic compounds from an alkynol starting material.

Protocols for Key Reactions Involving Terminal Alkynes

While no protocols specific to this compound in cytotoxic synthesis exist, the following are standard, representative protocols for reactions that this substrate could undergo. These are provided as a reference for researchers interested in exploring its potential.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol:

-

To a solution of the aryl halide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

A base, typically an amine such as triethylamine or diisopropylethylamine, is added (2.0 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This reaction forms a 1,2,3-triazole ring from an alkyne and an azide.

General Protocol:

-

To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O) is added a copper(I) source. This can be CuI, or generated in situ from CuSO₄·5H₂O (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

-

The reaction mixture is stirred at room temperature until completion.

-

The product is typically isolated by filtration or extraction, depending on its solubility.

-

Further purification can be achieved by recrystallization or column chromatography.

Conclusion

Application Notes and Protocols: Hydrosilylation of 3-Methylpent-4-yn-1-ol for the Synthesis of Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrosilylation of alkynes is a powerful and atom-economical method for the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. These organosilicon compounds are valuable precursors for a variety of transformations, including cross-coupling reactions, reductions, and oxidations, making them highly relevant in the fields of materials science and drug development. The regioselectivity and stereoselectivity of the hydrosilylation of unsymmetrical internal alkynes can be challenging to control, often leading to a mixture of up to four isomeric products.

This document provides detailed application notes and protocols for the hydrosilylation of 3-methylpent-4-yn-1-ol, a functionalized internal alkyne. The presence of a hydroxyl group in the substrate can act as a directing group, significantly influencing the regioselectivity of the reaction. We will explore the use of platinum and ruthenium-based catalyst systems to control the reaction's outcome, providing protocols for achieving specific isomeric products.

Catalytic Systems and Regioselectivity

The choice of catalyst is paramount in controlling the regioselectivity of the hydrosilylation of this compound. Two well-established catalytic systems are highlighted below, each favoring the formation of a different constitutional isomer.

-

Platinum-Catalyzed Hydrosilylation for β-Vinylsilanes: Platinum catalysts, such as a combination of platinum(II) chloride (PtCl₂) and a bulky phosphine ligand like XPhos, have been shown to be highly effective in directing the silylation to the β-position relative to the hydroxyl group.[1][2][3][4] This system typically leads to the formation of the (E)-isomer as the major product.

-

Ruthenium-Catalyzed Hydrosilylation for α-Vinylsilanes: In contrast, cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, are known to favor the formation of the α-vinylsilane isomer.[5] This catalyst often promotes the trans-addition of the silane across the alkyne, resulting in the (Z)-isomer.

Quantitative Data Summary